molecular formula C15H15NO5 B6391384 MFCD18317867 CAS No. 1261924-37-1

MFCD18317867

Cat. No.: B6391384
CAS No.: 1261924-37-1
M. Wt: 289.28 g/mol
InChI Key: JTIDMVKSSQVXAW-UHFFFAOYSA-N
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Description

MFCD18317867 is a chemical compound whose structural and functional attributes align with heterocyclic aromatic systems, particularly pyrrolo-triazine and pyrazolo-pyridine derivatives. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, employing reagents like N-ethyl-N,N-diisopropylamine, DMF, or EDCI/HOAt under controlled conditions .

Key inferred properties of this compound include:

  • Molecular weight: Likely between 150–200 g/mol, based on analogs (e.g., 188.01 g/mol for CAS 918538-05-3; 150.18 g/mol for CAS 102562-86-7).
  • Bioactivity: Potential moderate bioavailability (0.55–0.87 score) and low cytochrome P450 inhibition, as seen in related compounds .
  • Solubility: High aqueous solubility (e.g., 13,600 mg/mL for CAS 102562-86-7) due to polar functional groups .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-19-12-5-4-9(7-13(12)20-2)10-6-11(15(17)18)14(21-3)16-8-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIDMVKSSQVXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687847
Record name 5-(3,4-Dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-37-1
Record name 3-Pyridinecarboxylic acid, 5-(3,4-dimethoxyphenyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261924-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethoxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317867 typically involves a series of chemical reactions that require precise control of reaction conditions. The specific synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of high-purity reagents and solvents, along with controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This often involves the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent quality and yield. The industrial production process also includes rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD18317867 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction Reactions: Often utilize reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Can be carried out using nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD18317867 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18317867 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocyclic Framework :

  • This compound : Likely contains a pyrrolo-triazine scaffold, similar to CAS 918538-05-3, which exhibits chlorine substituents enhancing electrophilicity .
  • CAS 1761-61-1 : A brominated aromatic ester with distinct reactivity in coupling reactions .
  • CAS 102562-86-7 : Features a benzamide-like structure with high solubility due to amide and hydroxyl groups .

Synthetic Accessibility :

  • CAS 918538-05-3 requires iodine catalysts and elevated temperatures (~80°C), yielding 60–70% efficiency .
  • CAS 102562-86-7 employs hydrogenation with Pd/C, achieving 98% yield under mild conditions .
  • This compound’s synthesis is hypothesized to involve similar Pd-catalyzed steps but with modified leaving groups.

Bioactivity and Applications: CAS 918538-05-3: Limited BBB penetration (Log S = -2.47) limits CNS applications but favors peripheral targeting . CAS 102562-86-7: High solubility and bioavailability (Log S = -1.98) make it suitable for oral formulations . this compound: Predicted intermediate solubility (Log S ~ -2.0) suggests utility in topical or injectable formulations.

Research Findings and Limitations

Key Similarities :

  • All compounds exhibit low P-gp substrate activity, reducing efflux-mediated resistance in therapeutic contexts .
  • Shared hazards (e.g., skin/eye irritation: H315-H319) necessitate stringent handling protocols .

Synthetic Complexity: CAS 1761-61-1’s bromine substitution complicates scalability compared to chlorinated analogs .

Limitations :

  • Direct data gaps for this compound require validation via HPLC and NMR studies per ACS guidelines .
  • Discrepancies in solubility metrics (e.g., CAS 102562-86-7’s outlier solubility) highlight batch-to-batch variability risks .

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